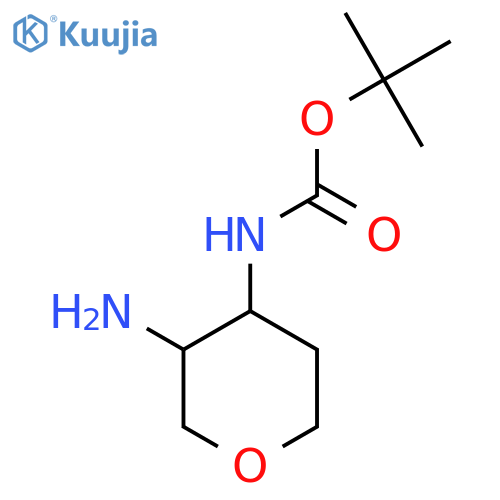

Cas no 1951459-69-0 (Tert-butyl N-(3-aminooxan-4-yl)carbamate)

Tert-butyl N-(3-aminooxan-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

- tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

- TERT-BUTYL ((3R,4R)-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE

- Tert-butyl N-(3-aminooxan-4-yl)carbamate

- tert-Butyl((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate

- F90016

- MFCD33399463

- tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate

- SCHEMBL17852667

- 1951459-69-0

- trans-3-Amino-4-(Boc-amino)-tetrahydropyran

- F90015

- TERT-BUTYL (TRANS-3-AMINOTETRAHYDRO-2H-PYRAN-4-YL)CARBAMATE

- (3S,4R)-3-Amino-4-(Boc-amino)-tetrahydropyran

- 1902960-08-0

- tert-butyl N-[(3S,4R)-3-aminooxan-4-yl]carbamate

-

- インチ: 1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)

- InChIKey: ABPWYJBKUUVONI-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C(C1)N)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 216.14739250g/mol

- どういたいしつりょう: 216.14739250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 73.6

- 疎水性パラメータ計算基準値(XlogP): 0.1

Tert-butyl N-(3-aminooxan-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1318163-250MG |

tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate |

1951459-69-0 | 97% | 250mg |

$190 | 2024-07-21 | |

| 1PlusChem | 1P0221HL-250mg |

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate |

1951459-69-0 | 95% | 250mg |

$153.00 | 2024-06-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZLA29-1g |

tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate |

1951459-69-0 | 97% | 1g |

¥1944.0 | 2024-04-23 | |

| 1PlusChem | 1P0221HL-5g |

tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate |

1951459-69-0 | 95.00% | 5g |

$927.00 | 2023-12-19 | |

| abcr | AB596908-10g |

tert-Butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate; . |

1951459-69-0 | 10g |

€2318.60 | 2024-04-18 | ||

| Aaron | AR0221PX-500mg |

Tert-Butyl ((3S,4R)-3-Aminotetrahydro-2H-Pyran-4-Yl)Carbamate |

1951459-69-0 | 97% | 500mg |

$236.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1318163-25g |

tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate |

1951459-69-0 | 97% | 25g |

$4095 | 2025-02-24 | |

| abcr | AB596908-5g |

tert-Butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate; . |

1951459-69-0 | 5g |

€1618.50 | 2024-07-24 | ||

| eNovation Chemicals LLC | Y1318163-100mg |

tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate |

1951459-69-0 | 97% | 100mg |

$125 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1318163-500mg |

tert-butyl N-[(3S,4R)-3-aminotetrahydropyran-4-yl]carbamate |

1951459-69-0 | 97% | 500mg |

$260 | 2025-02-25 |

Tert-butyl N-(3-aminooxan-4-yl)carbamate 関連文献

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

Tert-butyl N-(3-aminooxan-4-yl)carbamateに関する追加情報

Comprehensive Overview of Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0): Properties, Applications, and Market Insights

Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0) is a specialized organic compound widely recognized in pharmaceutical and chemical research. This carbamate derivative is particularly valued for its role as a protecting group in peptide synthesis and drug development. With the increasing demand for novel therapeutic agents, understanding the properties and applications of this compound is crucial for researchers and industry professionals.

The molecular structure of Tert-butyl N-(3-aminooxan-4-yl)carbamate features a tert-butyloxycarbonyl (Boc) group attached to a 3-aminooxan-4-yl moiety. This configuration makes it an excellent intermediate for constructing complex molecules, particularly in the synthesis of peptides and small-molecule drugs. The Boc group is known for its stability under various reaction conditions, which is why it remains a popular choice in organic synthesis.

Recent advancements in drug discovery have heightened interest in Tert-butyl N-(3-aminooxan-4-yl)carbamate. Researchers are exploring its potential in developing targeted therapies for diseases such as cancer and neurodegenerative disorders. The compound's ability to act as a protective group for amines makes it indispensable in multi-step synthetic processes, where selective deprotection is required.

From a commercial perspective, the market for Tert-butyl N-(3-aminooxan-4-yl)carbamate is expanding, driven by the growing pharmaceutical and biotechnology sectors. Companies specializing in fine chemicals and custom synthesis are increasingly offering this compound to meet the demands of academic and industrial laboratories. Its role in API (Active Pharmaceutical Ingredient) production further underscores its importance.

In addition to its pharmaceutical applications, Tert-butyl N-(3-aminooxan-4-yl)carbamate is also used in material science. Researchers are investigating its potential in designing functional polymers and advanced coatings. The compound's unique chemical properties make it a versatile building block for creating materials with tailored characteristics.

For those working in organic synthesis, handling Tert-butyl N-(3-aminooxan-4-yl)carbamate requires standard laboratory precautions. It is typically stored under inert conditions to maintain its stability. The compound's solubility in common organic solvents like dichloromethane and tetrahydrofuran facilitates its use in various reactions.

Looking ahead, the future of Tert-butyl N-(3-aminooxan-4-yl)carbamate appears promising. As the pharmaceutical industry continues to innovate, the demand for high-quality intermediates like this compound is expected to rise. Researchers are also exploring eco-friendly synthesis methods to align with the global push for sustainable chemistry.

In conclusion, Tert-butyl N-(3-aminooxan-4-yl)carbamate (CAS No. 1951459-69-0) is a vital compound in modern chemistry and drug development. Its unique properties, broad applications, and commercial relevance make it a subject of ongoing research and industrial interest. Whether you are a synthetic chemist, a pharmaceutical researcher, or a materials scientist, understanding this compound can open new avenues for innovation.

1951459-69-0 (Tert-butyl N-(3-aminooxan-4-yl)carbamate) 関連製品

- 2171428-93-4((3S)-3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}butanoic acid)

- 1264044-54-3(3-(Ethoxycarbonyl)-1-(2-methyl-5-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid)

- 2171700-23-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-4-hydroxypiperidine-4-carboxylic acid)

- 1443980-24-2(N-ethyl-2,5-difluoro-N-methylbenzene-1-sulfonamide)

- 1804231-16-0(3-Bromo-1-(5-chloro-2-(hydroxymethyl)phenyl)propan-1-one)

- 1203703-91-6(6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol)

- 2228511-02-0(3-(2-methoxyquinolin-3-yl)propanenitrile)

- 1283274-03-2(6-Benzyl-2-(3-chlorophenyl)-5,6,7,8-tetrahydro-pyrido4,3-dpyrimidin-4(3H)-one)

- 78522-97-1(1-(3-bromopropyl)-2,3,4,5,6-pentafluorobenzene)

- 931318-03-5(5-(azepan-1-yl)-2-{5-(3-methylphenoxy)methylfuran-2-yl}-1,3-oxazole-4-carbonitrile)